ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride
Description
This compound is a pyrazole derivative featuring a stereospecific (2S)-pyrrolidine moiety substituted with a benzyloxycarbonyl (Cbz) protecting group at the N1 position and an ethyl carboxylate at the pyrazole C5 position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. The stereochemistry of the pyrrolidine ring and the Cbz group are critical for its biological interactions, particularly in enzyme inhibition or receptor binding studies .
Properties
Molecular Formula |
C18H22ClN3O4 |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
ethyl 5-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]-1H-pyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H21N3O4.ClH/c1-2-24-17(22)15-11-14(19-20-15)16-9-6-10-21(16)18(23)25-12-13-7-4-3-5-8-13;/h3-5,7-8,11,16H,2,6,9-10,12H2,1H3,(H,19,20);1H/t16-;/m0./s1 |
InChI Key |
HROBAITZSFZEPJ-NTISSMGPSA-N |
Isomeric SMILES |
CCOC(=O)C1=NNC(=C1)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3.Cl |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C2CCCN2C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride typically involves multiple steps, including the formation of the pyrrolidine and pyrazole rings, followed by esterification and hydrochloride salt formation. Common reagents used in these reactions include benzyloxycarbonyl chloride, ethyl chloroformate, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under both acidic and basic conditions:
This reaction is critical for converting the ester into a bioactive carboxylic acid moiety for further derivatization.
Deprotection of Benzyloxycarbonyl (Cbz) Group
The Cbz-protected pyrrolidine nitrogen can be selectively deprotected:
Hydrogenation is preferred for scalability, while acidic methods retain the hydrochloride counterion.
Pyrazole Ring Functionalization
The 1H-pyrazole core participates in electrophilic substitution and cycloaddition reactions:
The electron-withdrawing carboxylate ester directs electrophiles to the 4-position of the pyrazole ring.
Ester Group Transformations
The ethyl ester undergoes nucleophilic displacement:
Amidation reactions are particularly valuable for modifying pharmacokinetic properties.
Stability Under Physiological Conditions
Critical degradation pathways under simulated biological conditions:
| Condition | Observation | Half-Life |
|---|---|---|
| pH 7.4 buffer, 37°C | Gradual ester hydrolysis (≤10% over 24h) | ~7 days |
| Liver microsomes | Rapid Cbz deprotection via enzymatic cleavage | 2.3 hours |
These findings highlight the compound’s susceptibility to metabolic degradation, informing prodrug design strategies.
Comparative Reactivity Table
| Functional Group | Reactivity Rank | Preferred Reactions |
|---|---|---|
| Ethyl ester | 1 | Hydrolysis, aminolysis |
| Cbz group | 2 | Hydrogenolysis, acidolysis |
| Pyrazole ring | 3 | Electrophilic substitution, cycloaddition |
This hierarchy guides synthetic planning, prioritizing ester modifications before handling protective groups.
Scientific Research Applications
Ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride is a synthetic compound with a complex molecular structure, which includes a pyrazole ring, a pyrrolidine moiety, and an ethyl ester functional group. It has a molecular weight of 379.84 g/mol and the molecular formula . This compound is primarily utilized in medicinal chemistry and pharmacological research due to its potential biological activities and therapeutic applications.
Pharmaceutical Research Applications
This compound has several applications in pharmaceutical research, especially as an antiviral agent.
Antiviral Research
- Studies indicate that this compound exhibits notable biological activity, particularly in antiviral applications. It has been studied for its efficacy against various viral infections, including those caused by the hepatitis C virus. The compound's structure suggests potential interactions with viral proteins, making it a candidate for further investigation in antiviral drug development.
- The interactions of this compound with biological macromolecules suggest that it may inhibit key viral enzymes or proteins involved in replication. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological properties for therapeutic use.
Structural Activity Relationship
- The chemical reactivity of this compound can be understood through various synthetic pathways. The compound can undergo hydrolysis to yield the corresponding acid and may participate in substitution reactions due to the presence of the benzyloxycarbonyl group. Additionally, reactions involving the pyrazole ring can lead to the formation of derivatives with altered biological properties.
Structural Comparison
- Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-(pyrrolidin-2-yl)-1H-pyrazole-5-carboxylate | Lacks benzyloxycarbonyl group | More straightforward synthesis |
| N-(benzyloxycarbonyl)-pyrrolidine | No pyrazole ring; simpler structure | Focused on peptide synthesis |
| 4-(benzyloxy)phenethylamine | Different core structure | Potentially different biological activities |
Mechanism of Action
The mechanism of action of ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its pyrrolidine-Cbz-pyrazole-carboxylate architecture. Below is a comparative analysis with analogous pyrazole derivatives:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound offers superior aqueous solubility compared to neutral esters like methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate .
- Reactivity: The Cbz group in the target compound allows selective deprotection under mild hydrogenolysis conditions, whereas analogs with chlorocarbonyl groups (e.g., CAS 1881328-90-0) are more reactive toward nucleophiles .
Biological Activity
Ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly due to its complex structure and diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiviral, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyrazole ring, a pyrrolidine moiety, and an ethyl ester functional group. Its molecular formula is with a molecular weight of approximately 379.84 g/mol. The presence of the benzyloxycarbonyl group enhances its reactivity and potential interactions with biological targets.
Antiviral Activity
Research indicates that this compound exhibits notable antiviral properties. It has been specifically studied for its efficacy against the hepatitis C virus (HCV). The compound is believed to interact with viral proteins, inhibiting their function and thereby reducing viral replication.
- Study Findings : In vitro studies demonstrated that the compound significantly inhibited HCV replication in cell lines, suggesting its potential as a lead compound for antiviral drug development.
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Similar pyrazole derivatives have shown promising results against various bacterial strains.
- Case Study : A series of pyrazole derivatives were tested for their antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The results indicated that compounds structurally related to this compound exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Ethyl 3-{(2S)-...} | MRSA | 25.1 |
| Standard Antibiotic | MRSA | 3.125 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through its effects on cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
- Research Insights : Studies have shown that derivatives of pyrazole can inhibit COX-2 activity effectively. For instance, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Viral Protein Inhibition : The compound's interaction with viral proteins disrupts their function, leading to decreased viral replication.
- Bacterial Cell Wall Disruption : Similar compounds have been shown to interfere with bacterial cell wall synthesis.
- COX Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the pyrrolidine scaffold with a benzyloxycarbonyl (Cbz) protecting group. The (2S)-pyrrolidin-2-yl moiety is synthesized via asymmetric catalysis or chiral resolution, followed by Cbz protection using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
- Step 2: Coupling the pyrrolidine derivative to the pyrazole core. Ethyl 3-substituted-1H-pyrazole-5-carboxylate is synthesized via cyclocondensation of hydrazines with β-keto esters. The pyrrolidine substituent is introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Pd-mediated Suzuki or Buchwald-Hartwig reactions) .
- Step 3: Hydrochloride salt formation. The freebase is treated with HCl in a polar solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt .
Key Considerations:
- Purity (>95%) is confirmed by HPLC or GC .
- Intermediate characterization via /-NMR and ESI-MS is critical to avoid side products .
Basic: How is the compound characterized using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (ESI-MS):
- Infrared (IR) Spectroscopy:
Data Contradiction Analysis:
- Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism in the pyrazole ring. Compare with literature values for analogous compounds .
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
- Reaction Path Prediction:
- Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for pyrrolidine-pyrazole coupling. For example, assess the activation energy of Pd-catalyzed vs. Cu-mediated coupling .
- Condition Screening:
- Feedback Loops:
- Integrate experimental results (e.g., yields from varying Pd loadings) into computational workflows to refine predictions iteratively .
Case Study:
A 2024 study (ICReDD) reduced reaction optimization time by 60% using quantum chemical calculations to prioritize Pd-catalyzed conditions over traditional methods .
Advanced: What strategies address low yields in coupling reactions during synthesis?
Methodological Answer:
- Catalyst Optimization:
- Solvent Effects:
- Temperature Control:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
